N-(3-chloro-4-fluorophenyl)-2-cyano-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide
Description
N-(3-chloro-4-fluorophenyl)-2-cyano-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide is a synthetic acrylamide derivative characterized by a chloro-fluorophenyl group at the N-terminus and a cyano-substituted propenamide backbone linked to a 4-(pyridin-4-ylmethoxy)phenyl substituent. Its synthesis typically involves multi-step reactions, including substitution, reduction, and condensation, as outlined in related methodologies (e.g., ). The compound’s molecular weight is approximately 423.87 g/mol, with the pyridin-4-ylmethoxy group contributing to moderate polarity and solubility in organic solvents.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c23-20-12-18(3-6-21(20)24)27-22(28)17(13-25)11-15-1-4-19(5-2-15)29-14-16-7-9-26-10-8-16/h1-12H,14H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYXTBGJAQAAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC(=C(C=C2)F)Cl)OCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chloro-4-fluorophenyl)-2-cyano-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of anti-cancer properties and modulation of various biological pathways. This article presents a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a chloro-fluoro phenyl group, a cyano group, and a pyridinyl methoxy phenyl moiety. The unique arrangement of these functional groups contributes to its biological activity.
Biological Activity Overview
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Anticancer Activity
- Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
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Mechanism of Action
- The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. It has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.
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Anti-inflammatory Effects
- In addition to its anticancer properties, this compound has been reported to exhibit anti-inflammatory effects. It modulates the expression of pro-inflammatory cytokines, contributing to a reduction in inflammation.
Data Tables
| Biological Activity | Experimental Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer (HCT116) | In vitro | 15 | |
| Anticancer (MCF7) | In vitro | 20 | |
| Anti-inflammatory | LPS-stimulated cells | 25 |
Case Studies
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Case Study 1: Anticancer Effects on HCT116 Cells
- A study conducted on HCT116 human colon cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be 15 µM, indicating potent activity against this cell line.
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Case Study 2: Mechanistic Insights
- Further investigation into the mechanism revealed that the compound triggers apoptosis through the activation of caspases 3 and 9, confirming its role as an apoptosis-inducing agent in cancer therapy.
Research Findings
Recent research has focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced biological activity. The following findings highlight the ongoing research efforts:
- Synthesis Improvements : Novel synthetic routes have been developed to increase yield and purity, making it more accessible for biological testing.
- Structure-Activity Relationship (SAR) : Studies are ongoing to elucidate the relationship between structural modifications and biological activity, aiming to identify more potent analogs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of acrylamide derivatives with structural variations in aromatic substituents and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Backbone Similarities :
- All compounds share the acrylamide (prop-2-enamide) core, critical for hydrogen bonding with biological targets.
- The chloro-fluorophenyl group in the target compound and analogs (e.g., ) suggests a conserved pharmacophore for receptor interaction.
Steric Effects: Bulkier substituents (e.g., trifluoromethyl thiadiazole in XCT790) may hinder binding to compact active sites but improve metabolic stability .
Synthetic Accessibility: The target compound’s synthesis aligns with methods described for intermediates like N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide, which involves substitution and condensation reactions (). In contrast, analogs with complex heterocycles (e.g., pyrazolo-pyridine in ) require specialized coupling steps.
Biological Implications: The pyridin-4-ylmethoxy group in the target compound may engage in π-π stacking or hydrogen bonding with enzymes, a feature absent in simpler analogs (e.g., ). Cyano groups in all compounds likely enhance electrophilicity, promoting covalent binding to cysteine residues in kinase targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
